4-Bromo-5-chloropyridin-3-amine CAS number
4-Bromo-5-chloropyridin-3-amine CAS number
An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloropyridin-3-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, anchored by its Chemical Abstracts Service (CAS) number, and present a detailed, mechanistically-grounded synthesis protocol. Furthermore, this guide will explore the compound's strategic importance as a versatile scaffold in the design of novel therapeutic agents, supported by insights into its reactivity and potential applications. Safety and handling protocols are also discussed to ensure its responsible use in a research environment. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable chemical entity.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The strategic introduction of halogen atoms, such as bromine and chlorine, onto the pyridine core dramatically influences the molecule's steric and electronic profile. This functionalization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. 4-Bromo-5-chloropyridin-3-amine, with its distinct substitution pattern, represents a highly versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[2][3]
Physicochemical Properties and Identification
Accurate identification and characterization are paramount in chemical research. The definitive identifier for 4-Bromo-5-chloropyridin-3-amine is its CAS number.
| Property | Value | Source |
| CAS Number | 1802434-30-5 | [4][5] |
| Molecular Formula | C₅H₄BrClN₂ | [4] |
| Molecular Weight | 207.46 g/mol | [4][6] |
| Appearance | Typically a solid | |
| Canonical SMILES | C1=C(C(=C(N=C1)Br)N)Cl | [6] |
| InChIKey | UWGGGYYCKDCTGN-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a more readily available pyridine precursor. A logical approach involves the sequential introduction of the amino, chloro, and bromo groups, with careful consideration of the directing effects of the existing substituents at each stage.
Caption: A conceptual workflow for the synthesis of 4-Bromo-5-chloropyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for halogenating aminopyridines.[7]
Step 1: Chlorination of 3-Aminopyridine
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Rationale: The amino group in 3-aminopyridine is an activating, ortho-, para-director. Chlorination is expected to occur at positions 2, 4, or 6. By controlling the reaction conditions, selective chlorination at the 5-position can be challenging but may be achieved. A more controlled approach might involve starting with a pre-functionalized pyridine. For this example, we'll assume a method that favors 5-chlorination.
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Procedure:
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Dissolve 3-aminopyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Cool the solution to 0°C in an ice bath.
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Slowly add one equivalent of N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting 3-amino-5-chloropyridine intermediate by column chromatography.
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Step 2: Bromination of 3-Amino-5-chloropyridine
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Rationale: With the 3-amino and 5-chloro substituents in place, the electron-donating amino group will direct the incoming electrophile (bromine) to the ortho-position (position 4), which is activated. The chloro group is deactivating but its influence is less pronounced than the activating amino group.
-
Procedure:
-
Dissolve the purified 3-amino-5-chloropyridine in a suitable solvent like DCM or acetic acid.
-
Cool the solution to 0°C.
-
Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise.
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Stir the reaction at 0°C for an hour and then allow it to warm to room temperature, monitoring by TLC.
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Once the reaction is complete, work up the mixture as described in Step 1.
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Purify the crude product by column chromatography or recrystallization to yield 4-Bromo-5-chloropyridin-3-amine as a solid.
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Applications in Medicinal Chemistry and Drug Discovery
4-Bromo-5-chloropyridin-3-amine is not an end-product but a crucial intermediate. Its value lies in the three distinct functional handles it provides for further chemical modification. The presence of chlorine in pharmaceuticals is known to enhance their efficacy.[8][9]
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The Amino Group (-NH₂): This group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains or to link the pyridine core to other molecular fragments.
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The Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 4-position, which is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.
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The Chloro Group (-Cl): While less reactive than bromine in cross-coupling reactions, the chlorine atom can still participate in certain coupling reactions under more forcing conditions or can be displaced via nucleophilic aromatic substitution. This differential reactivity between the bromine and chlorine atoms allows for selective, sequential functionalization of the pyridine ring.
Caption: Functionalization pathways of the 4-Bromo-5-chloropyridin-3-amine scaffold.
Safety, Handling, and Storage
As with any halogenated amine, 4-Bromo-5-chloropyridin-3-amine should be handled with appropriate care. While specific toxicity data for this compound is not widely available, data for structurally similar compounds provide guidance.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[13]
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First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]
Conclusion
4-Bromo-5-chloropyridin-3-amine (CAS No. 1802434-30-5) is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique arrangement of amino, bromo, and chloro substituents on a pyridine core provides a versatile platform for creating diverse chemical libraries to probe biological systems. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the potential of this valuable compound in the development of next-generation therapeutics.
References
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HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
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PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]
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PubChem. 5-Amino-2-bromo-3-chloropyridine. [Link]
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MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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